4-Piperidin-1-ylmethyl-pyridin-2-ylamine

Catalog No.
S8915444
CAS No.
M.F
C11H17N3
M. Wt
191.27 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Piperidin-1-ylmethyl-pyridin-2-ylamine

Product Name

4-Piperidin-1-ylmethyl-pyridin-2-ylamine

IUPAC Name

4-(piperidin-1-ylmethyl)pyridin-2-amine

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C11H17N3/c12-11-8-10(4-5-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H2,12,13)

InChI Key

BMPPPNVXIWGGGD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)N

4-Piperidin-1-ylmethyl-pyridin-2-ylamine is a chemical compound characterized by its unique structure, which includes a piperidine ring and a pyridine moiety. This compound is notable for its potential applications in medicinal chemistry due to the presence of both nitrogen-containing heterocycles, which are often associated with biological activity. The molecular formula of 4-Piperidin-1-ylmethyl-pyridin-2-ylamine is C12_{12}H16_{16}N2_{2}, indicating that it contains twelve carbon atoms, sixteen hydrogen atoms, and two nitrogen atoms. Its systematic name reflects the functional groups present and the connectivity of its atoms.

Typical of amines and heterocycles. Key reactions include:

  • Alkylation: The amine group can undergo alkylation reactions, allowing for the introduction of various alkyl groups.
  • Acylation: The amine can also react with acyl chlorides or anhydrides to form amides.
  • Reduction: The compound may be reduced to yield secondary or tertiary amines depending on the reaction conditions.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties.

Compounds containing piperidine and pyridine structures often display a range of biological activities. Research indicates that 4-Piperidin-1-ylmethyl-pyridin-2-ylamine may exhibit:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.
  • Antitumor Properties: Some derivatives have been investigated for their potential in cancer treatment.
  • CNS Activity: The piperidine ring is known to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Further studies are needed to fully elucidate the biological profile of this specific compound.

The synthesis of 4-Piperidin-1-ylmethyl-pyridin-2-ylamine can be accomplished through several methods:

  • Piperidine Alkylation: A common method involves the alkylation of pyridine derivatives with piperidine under basic conditions.
  • Reductive Amination: This method utilizes aldehydes or ketones in the presence of piperidine and a reducing agent to form the desired amine.
  • Multi-step Synthesis: Involves forming intermediates that are subsequently reacted to yield the final product, often requiring careful control of reaction conditions to ensure selectivity.

Recent advancements in catalytic methods may also provide more efficient pathways for synthesis, as seen in related studies using transition metal catalysts .

4-Piperidin-1-ylmethyl-pyridin-2-ylamine has potential applications in various fields:

  • Pharmaceuticals: Its structural features make it a candidate for developing new drugs targeting various diseases, particularly those affecting the central nervous system.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Investigations into its properties may lead to applications in creating novel materials with specific functionalities.

Studies on interaction mechanisms involving 4-Piperidin-1-ylmethyl-pyridin-2-ylamine reveal insights into its binding affinities with biological targets:

  • Receptor Binding: It may interact with neurotransmitter receptors, influencing signaling pathways.
  • Enzyme Inhibition: Potential as an inhibitor for enzymes involved in metabolic pathways has been explored, indicating its relevance in drug design.

Further pharmacological studies are necessary to quantify these interactions and assess therapeutic viability.

Similar Compounds

Several compounds share structural similarities with 4-Piperidin-1-ylmethyl-pyridin-2-ylamine, which can be compared based on their chemical properties and biological activities:

Compound NameStructure FeaturesUnique Properties
4-MethylpiperidineMethyl group on piperidineEnhanced lipophilicity; used in CNS drug design
1-(Pyridin-2-yl)piperazinePiperazine ring instead of piperidineExhibits different receptor binding profiles
3-(Pyridin-2-yloxy)piperidineEther linkage with pyridinePotentially improved solubility
4-(Pyridin-3-yloxy)anilineAniline derivativeKnown for anti-inflammatory properties

These compounds highlight the versatility of nitrogen-containing heterocycles in medicinal chemistry and their potential applications across various therapeutic areas.

IUPAC Name and Systematic Nomenclature

The systematic IUPAC name for this compound is 4-[(piperidin-1-yl)methyl]pyridin-2-amine. The name delineates:

  • A pyridine ring substituted at position 2 with an amine group (-NH₂).
  • A piperidin-1-ylmethyl group (-CH₂-NC₅H₁₀) attached to position 4 of the pyridine ring.

Alternative naming conventions include 4-(piperidin-1-ylmethyl)pyridin-2-amine and 2-amino-4-(piperidin-1-ylmethyl)pyridine, both emphasizing the spatial arrangement of functional groups.

Molecular Geometry and Conformational Isomerism

The molecular geometry is influenced by:

  • Pyridine Ring: A planar, aromatic six-membered ring with a lone pair on the nitrogen atom at position 1.
  • Piperidine Ring: A chair-conformed six-membered saturated ring with nitrogen at position 1.
  • Methylene Bridge (-CH₂-): Connects the piperidine nitrogen to the pyridine’s C4 atom, allowing rotational freedom.

Key conformational considerations:

  • Piperidine Chair Flip: The piperidine ring interconverts between chair conformers, affecting the spatial orientation of the methylene bridge.
  • Torsional Strain: Rotation around the C-N bond of the methylene bridge may introduce steric hindrance with pyridine’s ortho-hydrogens.

Comparative Analysis with Related Hybrid Structures

Comparative data for select piperidine-pyridine hybrids:

Compound NameSubstituent PositionsMolecular FormulaMolecular Weight (g/mol)
4-[(Piperidin-1-yl)methyl]pyridin-2-aminePyridine: C2-NH₂, C4-CH₂-NC₅H₁₀C₁₁H₁₇N₃191.27
2-(Piperidin-1-yl)-4-pyridinemethanaminePyridine: C4-CH₂NH₂, C2-NC₅H₁₀C₁₁H₁₇N₃191.27
N-(2,2,6,6-Tetramethyl-4-piperidinyl)-4-pyridinemethanaminePiperidine: 2,2,6,6-tetramethylC₁₅H₂₅N₃247.38

Key differences:

  • Positional Isomerism: Substituent placement on the pyridine ring alters electronic distribution and biological activity.
  • Piperidine Substitution: Bulky groups (e.g., tetramethyl in CID 1082633) enhance steric hindrance and modulate lipophilicity.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

191.142247555 g/mol

Monoisotopic Mass

191.142247555 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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